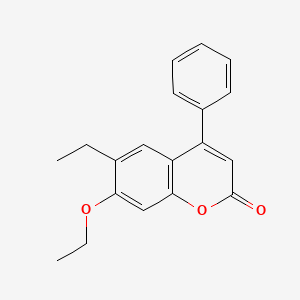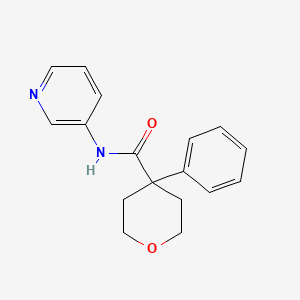![molecular formula C16H20N4O B4984399 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as DMAPN, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMAPN is a nicotinic acetylcholine receptor (nAChR) agonist, which means it binds to and activates these receptors in the brain and other organs.
作用机制
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates nAChRs, which are ion channels that are widely distributed in the brain and other organs. Activation of nAChRs leads to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which play important roles in cognitive function, mood regulation, and motor control.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine release in the brain, which is associated with improved cognitive function and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines in animal models of inflammation. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it is a small molecule that can easily penetrate cell membranes and reach its target receptors. It also has a high affinity for nAChRs, which makes it a potent agonist. However, one limitation is that it can be toxic at high concentrations, which can limit its use in in vivo experiments.
未来方向
There are several future directions for research on 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to understand the long-term effects of this compound on the brain and other organs, as well as its potential side effects.
合成方法
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized using a multistep reaction starting from nicotinic acid and 2-bromopyridine. The reaction involves several steps, including esterification, reduction, and amidation. The final product is obtained as a white crystalline powder with a purity of over 95%.
科学研究应用
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease models. This compound has also been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
属性
IUPAC Name |
6-(dimethylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)15-9-8-13(12-19-15)16(21)18-11-5-7-14-6-3-4-10-17-14/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJTZRKJZTQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4984348.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)

![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)
